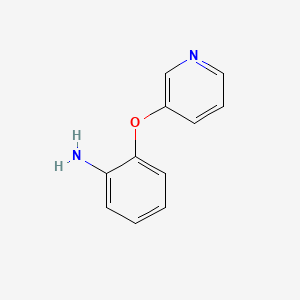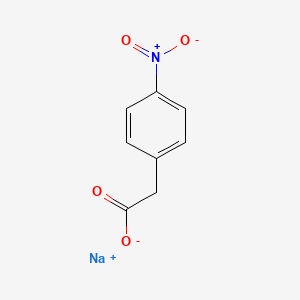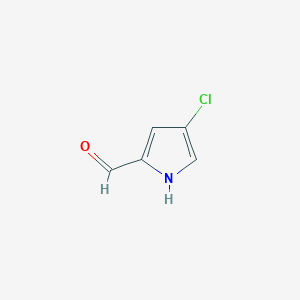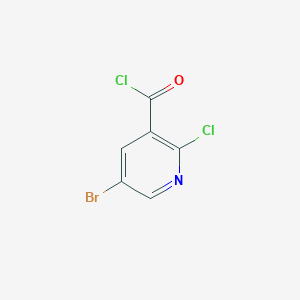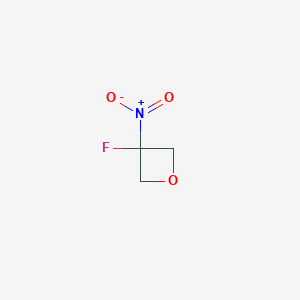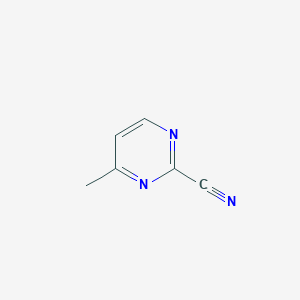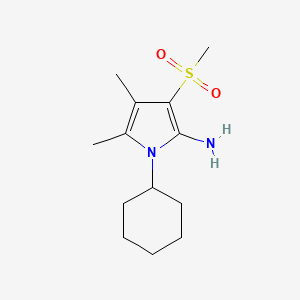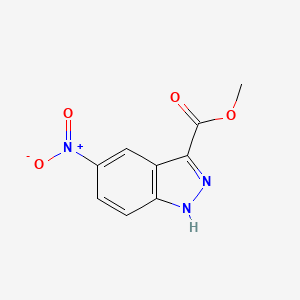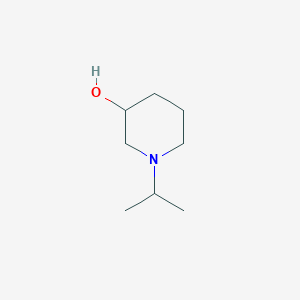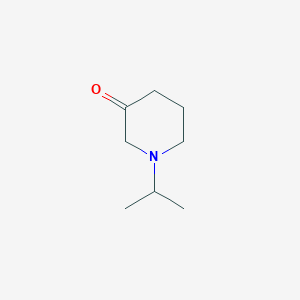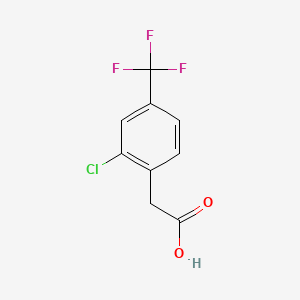
2-Chloro-4-trifluoromethylphenylacetic acid
説明
2-Chloro-4-trifluoromethylphenylacetic acid, with the CAS Number 601513-26-2, is a chemical compound with a molecular weight of 238.59 . It is a solid crystal at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid . The InChI code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-4-trifluoromethylphenylacetic acid is a solid crystal at room temperature .科学的研究の応用
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of agrochemical and pharmaceutical ingredients .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Sulfonic Acid Functionalized Cellulose-Derived (Nano)Materials
Specific Scientific Field
This application falls under the field of Material Science and Chemistry , specifically in the synthesis of sulfonic acid functionalized cellulose-derived (nano)materials .
Summary of the Application
Cellulose is the most abundant renewable polysaccharide on earth. The unique physicochemical, structural, biological, and environmental properties of this natural biopolymer have led to its increased application in many fields . Sulfonic acid functionalized cellulose-derived (nano)materials may prove to be one of the most promising sustainable bio (nano)materials of modern times in the field of cellulose science and (nano)technology .
Results or Outcomes
The more desirable features of cellulose-based (nano)materials such as biodegradability, renewability, biocompatibility, cost-effectiveness, simplicity of preparation, environmentally friendly nature, and widespread range of applications have converted them into promising compounds in medicine, catalysis, biofuel cells, and water/wastewater treatment processes .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .
特性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULPIXGVZSEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477336 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethylphenylacetic acid | |
CAS RN |
601513-26-2 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
